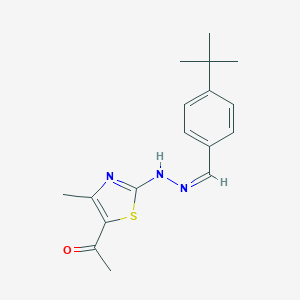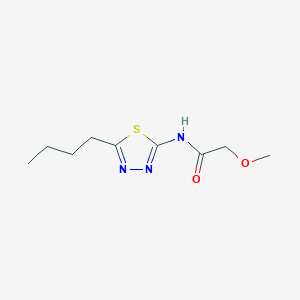![molecular formula C20H15NO3 B254644 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as APDCP, is a heterocyclic compound that has been widely studied in the field of medicinal chemistry. This compound has been found to possess various biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.
作用機序
The mechanism of action of 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, it has been suggested that 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression.
Biochemical and Physiological Effects:
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, which are involved in the inflammatory response. 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been found to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression. Additionally, 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to possess antioxidant properties, which make it a potential therapeutic agent for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, which can make it difficult to design experiments to elucidate its biological effects.
将来の方向性
There are several future directions for research on 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of research is the development of more potent and selective analogs of 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. Another area of research is the investigation of the mechanism of action of 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, which will help to elucidate its biological effects. Additionally, further studies are needed to determine the efficacy of 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in animal models of various diseases, including inflammatory diseases, neurodegenerative diseases, and cancer. Finally, clinical trials are needed to determine the safety and efficacy of 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in humans.
合成法
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized using a two-step process. The first step involves the synthesis of 2-allyl-4-phenylchromen-3-one, which is then reacted with ethyl cyanoacetate to form the final product. The yield of this reaction is 60-70%, and the purity of the product can be confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry.
科学的研究の応用
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to have neuroprotective effects, which make it a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, 2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been found to possess anticancer properties, which make it a potential chemotherapeutic agent for the treatment of various types of cancer.
特性
製品名 |
2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione |
|---|---|
分子式 |
C20H15NO3 |
分子量 |
317.3 g/mol |
IUPAC名 |
1-phenyl-2-prop-2-enyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C20H15NO3/c1-2-12-21-17(13-8-4-3-5-9-13)16-18(22)14-10-6-7-11-15(14)24-19(16)20(21)23/h2-11,17H,1,12H2 |
InChIキー |
WQLBCYJPQHTOHU-UHFFFAOYSA-N |
SMILES |
C=CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
正規SMILES |
C=CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2H-1,2,4-triazin-5-one](/img/structure/B254562.png)
![4-[(2-methylbenzylidene)amino]-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B254565.png)
![2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254568.png)
![2-{[1-(4-chlorophenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide](/img/structure/B254569.png)



![1',7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254575.png)
![2-(furan-2-ylmethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254578.png)
![2-butyl-1'-ethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B254579.png)
![2-(2-nitrophenoxy)-N-(5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B254581.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothien-3-yl)-2-(5-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B254585.png)
![1-[[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B254586.png)